N-Formylhistidine

Description

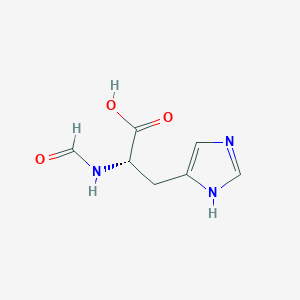

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQVSLVQIFFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-21-6 | |

| Record name | NSC334340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biochemical Roles and Metabolic Interconnections

Role in Protein Post-Translational Modification

Overview of N-Terminal Protein Formylation:

N-terminal formylation is a significant post-translational modification where a formyl group is added to the N-terminal amino acid of a protein. nih.gov This process is particularly common in prokaryotes and in eukaryotic organelles like mitochondria and chloroplasts. nih.gov The formylation of the initiator methionine (Met) to create N-formylmethionine (fMet) is a key step in the initiation of protein synthesis in these systems. nih.gov The presence of N-formylated peptides, often released from bacteria or damaged mitochondria, can trigger immune responses in mammals. nih.govnih.gov Beyond its role in protein synthesis, N-terminal formylation can influence a protein's stability, function, and cellular location. ontosight.ai

Investigation of Specific N-Terminal Formylation Involving L-Histidine Residues:

While N-formylmethionine is the most well-known example of N-terminal formylation, other amino acids can also be formylated. The formylation of lysine (B10760008) residues in histone proteins has been observed as a secondary modification resulting from oxidative DNA damage. pnas.org Although direct evidence for the widespread N-terminal formylation of L-histidine residues in native proteins is less documented, the chemical possibility exists. The amino group of the histidine side chain or the α-amino group could potentially be formylated. Such a modification would alter the charge and hydrogen bonding capabilities of the histidine residue, thereby impacting protein structure and function.

| Modification Type | Description | Biological Significance |

| N-Terminal Formylation | Addition of a formyl group (-CHO) to the N-terminal amino acid of a protein. nih.gov | Crucial for protein synthesis initiation in bacteria and organelles, can act as an immune stimulant. nih.govnih.gov |

| Lysine Formylation | Formylation of the ε-amino group of lysine residues. pnas.org | Can occur due to oxidative stress and may interfere with other histone modifications. pnas.org |

Intermediary Status in Histidine Catabolism Pathways

N-Formyl-L-histidine does not directly feature in the main histidine catabolism pathway; however, the formyl group is a key component of related intermediates. The degradation of histidine primarily proceeds through the "Hut" (histidine utilization) pathway, which converts histidine into glutamate. wikipedia.orgasm.org This pathway is a significant source of carbon and nitrogen for many organisms. asm.org

Formation and Enzymatic Processing of N-Formimino-L-Glutamate:

The central pathway of histidine degradation involves the following steps:

Histidine to Urocanate: Histidase catalyzes the non-oxidative deamination of L-histidine to urocanic acid. wikipedia.orgnih.gov

Urocanate to Imidazolonepropionate: Urocanase hydrates urocanate to form 4-imidazolone-5-propionate. wikipedia.orgasm.org

Imidazolonepropionate to N-Formimino-L-Glutamate (FIGLU): Imidazolonepropionase hydrolyzes the imidazole (B134444) ring to yield N-formimino-L-glutamate (FIGLU). wikipedia.orgasm.org

FIGLU is a critical branch point in histidine metabolism. asm.org

Subsequent Hydrolysis of N-Formyl-L-Glutamate to Formate (B1220265) and L-Glutamate:

In some bacteria, such as Pseudomonas, the degradation of FIGLU proceeds through a two-step process: asm.orgacs.org

FIGLU to N-Formyl-L-Glutamate: N-formimino-L-glutamate deiminase (or iminohydrolase) removes the imino group from FIGLU as ammonia (B1221849), producing N-formyl-L-glutamate . acs.orgresearchgate.netnih.gov

N-Formyl-L-Glutamate to Glutamate and Formate: N-formylglutamate deformylase (or amidohydrolase) then hydrolyzes N-formyl-L-glutamate to yield L-glutamate and formate. acs.orguniprot.org

This five-step pathway is one of the major routes for histidine utilization in these organisms. nih.gov

Comparative Analysis of Histidine Utilization (Hut) Pathways in Prokaryotic Organisms:

Prokaryotes exhibit variations in their Hut pathways, particularly in the fate of N-Formimino-L-Glutamate (FIGLU). asm.org

Five-Step Pathway (e.g., Pseudomonas, Streptomyces): This pathway, as described above, involves the formation and subsequent hydrolysis of N-formyl-L-glutamate, yielding formate and glutamate. asm.orgnih.gov

Four-Step Pathway (e.g., Klebsiella, Bacillus): In these organisms, FIGLU is directly hydrolyzed by formimidoylglutamase to L-glutamate and formamide (B127407). asm.orgwikipedia.org The formamide is often excreted as a waste product. asm.org

The existence of these different pathways highlights the metabolic diversity among bacteria for utilizing histidine as a nutrient source. asm.org The choice of pathway can impact the organism's nitrogen economy, as the five-step pathway releases an additional mole of ammonia compared to the four-step pathway. uni-muenchen.de

Enzymes of the Histidine Utilization (Hut) Pathway

| Enzyme | Abbreviation | Function | Organisms |

|---|---|---|---|

| Histidase (Histidine ammonia-lyase) | HutH | Converts L-histidine to urocanate. wikipedia.orgnih.gov | Widespread in bacteria. asm.org |

| Urocanase | HutU | Converts urocanate to 4-imidazolone-5-propionate. wikipedia.orgasm.org | Widespread in bacteria. asm.org |

| Imidazolonepropionase | HutI | Converts 4-imidazolone-5-propionate to N-formimino-L-glutamate (FIGLU). wikipedia.orgasm.org | Widespread in bacteria. asm.org |

| N-formimino-L-glutamate deiminase | HutF | Converts FIGLU to N-formyl-L-glutamate and ammonia. acs.orgresearchgate.net | Pseudomonas, Streptomyces. asm.org |

| N-formylglutamate deformylase | HutG | Converts N-formyl-L-glutamate to L-glutamate and formate. acs.orguniprot.org | Pseudomonas, Streptomyces. asm.org |

| Formimidoylglutamase | Converts FIGLU to L-glutamate and formamide. wikipedia.org | Klebsiella, Bacillus. asm.org |

Subsequent Hydrolysis of N-Formyl-L-Glutamate to Formate and L-Glutamate

Regulatory Functions in Amino Acid Metabolism

N-Formyl-L-histidine, a derivative of the amino acid L-histidine, participates in the complex regulation of histidine metabolism. Its structural similarity to L-histidine allows it to interact with key enzymes, thereby modulating metabolic pathways and influencing the availability and utilization of histidine.

Modulation of Histidine Biosynthesis Enzyme Levels

N-Formyl-L-histidine exerts regulatory effects on histidine metabolism primarily through competitive inhibition and binding to key enzymatic players. These interactions can influence both the catabolic breakdown of L-histidine and the signaling pathways that control its synthesis.

One of the primary regulatory actions of N-Formyl-L-histidine is the competitive inhibition of L-histidine ammonia-lyase (also known as histidase). medchemexpress.commedchemexpress.com This enzyme catalyzes the first step in the catabolism of L-histidine, a non-oxidative deamination that produces urocanic acid and ammonia. nih.govasm.orgwikipedia.org By inhibiting this enzyme, N-Formyl-L-histidine effectively slows the degradation of L-histidine, thereby conserving the cellular pool of this essential amino acid. Research has determined the inhibition constant (Ki) for this interaction to be 4.26 mM, indicating that N-Formyl-L-histidine acts as a competitive inhibitor for the formation of urocanic acid from L-histidine. medchemexpress.commedchemexpress.com

Furthermore, N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a notable affinity, reflected by a Ki value of 4.6 μM. medchemexpress.commedchemexpress.com Histidyl-tRNA synthetase is the enzyme responsible for attaching L-histidine to its corresponding transfer RNA (tRNA), a critical step for protein synthesis. In many bacteria, the concentration of charged histidyl-tRNA is a key signal for the transcriptional regulation of the histidine biosynthesis operon (his operon), a mechanism known as attenuation. nih.govmdpi.com By binding to the synthetase, N-Formyl-L-histidine can potentially interfere with the charging of tRNA with L-histidine, mimicking a state of histidine sufficiency or otherwise disrupting the normal regulatory feedback loop. This interaction suggests a mechanism by which it could indirectly influence the expression levels of histidine biosynthesis enzymes. mdpi.com

Table 1: Enzyme Inhibition Data for N-Formyl-L-histidine

| Enzyme | Action | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| L-histidine ammonia-lyase | Competitive inhibition | 4.26 mM | medchemexpress.com, medchemexpress.com |

| Histidyl-tRNA synthetase | Binding affinity | 4.6 µM | medchemexpress.com, medchemexpress.com |

Potential for Interconversion with L-Histidine in Specific Contexts

The metabolic relationship between N-Formyl-L-histidine and L-histidine is primarily defined by the ability of N-Formyl-L-histidine to act as a molecular mimic of L-histidine, rather than by direct enzymatic interconversion. The formylation of the alpha-amino group of the histidine molecule gives N-Formyl-L-histidine a structure that is recognized by enzymes central to histidine metabolism. ontosight.ai

Its role as a competitive inhibitor of L-histidine ammonia-lyase is a clear example of this molecular mimicry. medchemexpress.commedchemexpress.com For competitive inhibition to occur, the inhibitor must be able to bind to the same active site on the enzyme as the natural substrate, in this case, L-histidine. This shared binding capacity underscores a significant metabolic interconnection, as the presence of N-Formyl-L-histidine can directly impact the flux of L-histidine through its primary catabolic pathway. nih.gov

Similarly, its affinity for histidyl-tRNA synthetase places N-Formyl-L-histidine in a position to influence processes that are exquisitely sensitive to L-histidine concentrations, such as protein synthesis and its regulation. medchemexpress.commedchemexpress.com While the available scientific literature does not describe a direct enzymatic pathway for the de-formylation of N-Formyl-L-histidine back to L-histidine, its ability to compete for enzyme active sites indicates a strong potential to influence L-histidine homeostasis in specific cellular contexts. This interaction effectively makes the metabolic pathways of the two molecules interconnected, with one influencing the other's availability and function.

Enzymatic and Inhibitory Interactions

Binding Affinity to Histidyl-tRNA Synthetase

N-Formyl-L-histidine exhibits a significant binding affinity for histidyl-tRNA synthetase (HisRS), a class II aminoacyl-tRNA synthetase. proteopedia.org This enzyme is fundamental to protein synthesis, as it catalyzes the attachment of histidine to its corresponding transfer RNA (tRNA). aars.online

Specificity in Binding and Kinetic Parameters

The interaction between N-Formyl-L-histidine and HisRS from Salmonella typhimurium has been characterized by a specific inhibition constant (Ki). chemsrc.com Research has determined the Ki value to be 4.6 μM, indicating a strong binding affinity. chemsrc.comglpbio.commedchemexpress.comtargetmol.comchemicalbook.commedchemexpress.com This interaction highlights the specificity of the enzyme's active site, which can accommodate this formylated analogue of its natural substrate, L-histidine. chemsrc.com The active site of HisRS contains a highly conserved histidine binding pocket. proteopedia.org

Structural Basis of Enzyme-Ligand Recognition

The recognition of histidine and its analogues by HisRS is rooted in the specific structural features of the enzyme's active site. The imidazole (B134444) side chain of histidine is extensively recognized through hydrogen bonding interactions within the amino acid binding pocket of the catalytic domain. aars.online While the crystal structure of N-Formyl-L-histidine complexed with HisRS is not explicitly detailed in the provided search results, the binding of this analogue suggests that the formyl group at the alpha-amino position does not prevent its entry and interaction with the active site. The structural basis for the recognition of the primary substrate, tRNAHis, involves an enlarged binding pocket that accommodates the unique G-1 base of the tRNA, a feature absent in other aminoacyl-tRNA synthetases. nih.govnih.govsemanticscholar.org This suggests a co-evolution of both the enzyme and its tRNA substrate. nih.gov

Competitive Inhibition of L-Histidine Ammonia-Lyase

N-Formyl-L-histidine also functions as a competitive inhibitor of L-histidine ammonia-lyase (also known as histidase). chemsrc.comglpbio.commedchemexpress.com This enzyme catalyzes the first step in the major catabolic pathway of L-histidine, which involves the non-oxidative deamination of L-histidine to form urocanic acid and ammonia (B1221849). nih.govwikipedia.org

Mechanism of Urocanic Acid Formation Inhibition

As a competitive inhibitor, N-Formyl-L-histidine vies with the natural substrate, L-histidine, for binding to the active site of L-histidine ammonia-lyase. chemsrc.comglpbio.com By occupying the active site, it prevents the binding of L-histidine, thereby inhibiting the enzymatic conversion to urocanic acid. chemsrc.comglpbio.commedchemexpress.com This mode of inhibition is a common mechanism where an inhibitor structurally similar to the substrate competes for the same binding site on the enzyme.

Determination of Inhibition Constants (Ki)

The inhibitory potency of N-Formyl-L-histidine against L-histidine ammonia-lyase from Achromobacter liquidum has been quantified. chemsrc.com The determined inhibition constant (Ki) for this competitive inhibition is 4.26 mM. chemsrc.comglpbio.commedchemexpress.com This value, being in the millimolar range, suggests a lower affinity compared to its interaction with histidyl-tRNA synthetase.

| Enzyme | Interacting Molecule | Ki Value | Type of Interaction |

| Histidyl-tRNA Synthetase | N-Formyl-L-histidine | 4.6 μM | Binding/Inhibition |

| L-Histidine Ammonia-Lyase | N-Formyl-L-histidine | 4.26 mM | Competitive Inhibition |

Interaction with Formyl-Group Processing Enzymes

Advanced Methodologies for Research and Analysis

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are pivotal in elucidating the three-dimensional structure and conformational dynamics of N-Formyl-L-histidine. These techniques provide detailed insights into the molecule's architecture, which is crucial for understanding its biological function and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-degradative technique for characterizing N-Formyl-L-histidine in various states. researchgate.net Both ¹H and ¹³C NMR provide critical data for structural elucidation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com The chemical shifts of the carbonyl carbon, the carbons of the imidazole (B134444) ring, and the alpha- and beta-carbons of the histidine residue are all identifiable. researchgate.netuiuc.edu The ¹³C chemical shifts are sensitive to the protonation state of the imidazole ring and the conformation of the molecule. nih.gov For example, the chemical shifts of the formaldehyde-derived methylene (B1212753) carbons in model systems appear in the 45-60 ppm region. researchgate.net The use of ¹³C-labeled N-Formyl-L-histidine can significantly enhance signal sensitivity and is particularly useful in complex biological samples. nih.govsigmaaldrich.commedchemexpress.com

The table below summarizes typical NMR data for L-histidine, the parent compound of N-Formyl-L-histidine, which serves as a foundational reference.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-H | ~4.2 | - |

| β-H | ~3.1 | ~28 |

| Imidazole C2-H | ~7.7 | ~135 |

| Imidazole C4-H | ~6.9 | ~117 |

| Imidazole C5 | - | ~130 |

| Carbonyl C | - | ~174 |

This table is based on typical values for L-histidine and may vary for N-Formyl-L-histidine depending on solvent and pH conditions.

Theoretical and Ab Initio Studies on Molecular Conformation

Theoretical and ab initio studies are computational methods used to predict and understand the stable conformations of N-Formyl-L-histidine. These studies calculate the potential energy of the molecule as a function of its geometry, allowing researchers to identify low-energy, stable structures. cdnsciencepub.comsemanticscholar.orgmdpi.com

Ab initio calculations, based on quantum mechanics, can explore the conformational space of N-Formyl-L-histidine by systematically rotating the single bonds (dihedral angles) of the molecule. researchgate.netresearchgate.net These calculations have been used to study related molecules like N-formyl-L-histidinamide, where the side-chain potential energy surfaces were analyzed at various backbone conformations. researchgate.netresearchgate.net Such studies help in understanding the intrinsic conformational preferences of the molecule, independent of its environment. elte.hu The conformational landscape of similar dipeptides has been extensively studied, revealing that not all expected conformations are minima on the Ramachandran map. researchgate.net

These computational approaches have shown that the protonation state of the imidazole ring significantly influences the conformational preferences of histidine-containing molecules. researchgate.netresearchgate.net The calculated proton affinity and pKa values can vary depending on the backbone and side-chain orientation. researchgate.net

X-ray Crystallography of Enzymes Interacting with Formylated Substrates or Analogs

By determining the crystal structure of an enzyme in complex with a formylated ligand, researchers can gain detailed insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. gla.ac.uk For example, studies on E. coli ribonuclease HI have highlighted the crucial role of a conserved histidine residue in the active site for metal ion binding and catalysis. nih.gov This provides a model for how N-Formyl-L-histidine might interact with the active sites of enzymes that recognize formylated molecules. The structural data obtained from these studies are invaluable for understanding the biological roles of formylated compounds and for the design of specific inhibitors.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the detection, quantification, and metabolic analysis of N-Formyl-L-histidine in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical method for the detection and quantification of N-Formyl-L-histidine. nih.govresearchgate.netsciex.com In this technique, liquid chromatography separates the components of a mixture, and mass spectrometry provides detection and identification based on the mass-to-charge ratio of the molecules. creative-proteomics.com

LC-MS methods have been developed for the analysis of various amino acids and their derivatives, including formylated species. nih.govresearchgate.net These methods often involve derivatization to improve the chromatographic and mass spectrometric properties of the analytes. nih.govresearchgate.net For instance, a method involving derivatization of amino, carboxyl, and phenolic hydroxyl groups has been successfully used to detect N-formyl-L-methionine with high sensitivity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used for more specific and sensitive detection, where a specific parent ion is selected and fragmented to produce characteristic daughter ions. sciex.compnas.org This technique, known as multiple reaction monitoring (MRM), is highly effective for quantifying low-abundance metabolites in complex biological matrices. sciex.com

The table below presents a hypothetical LC-MS/MS method for the analysis of N-Formyl-L-histidine.

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 198.07 |

| Fragment Ion (m/z) | 110.06 |

This table represents a typical starting point for method development and may require optimization.

Application of Isotope Tracing in Metabolic Flux Analysis (MFA)

Isotope tracing, coupled with mass spectrometry or NMR, is a powerful technique for studying the metabolic fate of N-Formyl-L-histidine and its role in metabolic pathways. mdpi.comosti.govnih.govnih.gov This approach, often referred to as metabolic flux analysis (MFA), involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking the incorporation of the isotope into various metabolites over time. osti.govasm.orgnih.gov

By using ¹³C- or ¹⁵N-labeled histidine, researchers can trace the pathways of histidine catabolism, which can lead to the formation of N-Formyl-L-histidine. creative-proteomics.commedchemexpress.comisotope.com The pattern of isotope labeling in N-Formyl-L-histidine and other downstream metabolites provides quantitative information about the rates (fluxes) of the metabolic reactions involved. researchgate.net This technique has been widely used to study one-carbon metabolism, where formyl groups play a crucial role. creative-proteomics.com MFA can reveal how metabolic pathways are regulated under different physiological or pathological conditions, offering valuable insights into the biological significance of N-Formyl-L-histidine. osti.govnih.gov

Development and Application as a Research Probe

N-Formyl-L-histidine has been developed and utilized as a specialized research probe in biochemistry and microbiology to investigate fundamental cellular processes. Its structural similarity to L-histidine, combined with the chemical modification of the amino group, allows it to interact with specific biological systems in a controlled manner. This has made it an invaluable tool for studying enzyme kinetics, substrate specificity, and metabolic regulation.

One of the primary applications of N-Formyl-L-histidine as a research probe is in the study of enzyme mechanisms through competitive inhibition. Due to its structure, it can bind to the active sites of enzymes that normally process L-histidine, thereby inhibiting their function and allowing researchers to study their properties. It has been specifically identified as a competitive inhibitor of L-histidine ammonia-lyase and demonstrates significant binding affinity for histidyl-tRNA synthetase (HisRS). medchemexpress.comchemsrc.comglpbio.comnih.gov This inhibitory action is crucial for investigating the metabolic pathway that converts L-histidine into urocanic acid. medchemexpress.comchemsrc.comglpbio.com

The interaction of N-Formyl-L-histidine with these enzymes provides insight into their structure-activity relationships. nih.gov By analyzing the binding and inhibition kinetics, scientists can deduce critical information about the shape and chemical environment of the enzyme's active site.

Table 1: Enzyme Inhibition Data for N-Formyl-L-histidine

| Enzyme Target | Organism | Inhibition Type | Ki Value | Reference(s) |

|---|---|---|---|---|

| L-histidine ammonia-lyase | Achromobacter liquidum | Competitive | 4.26 mM | medchemexpress.com, chemsrc.com, glpbio.com |

| Histidyl-tRNA synthetase | Salmonella typhimurium | Binding Affinity | 4.6 µM | medchemexpress.com, chemsrc.com, glpbio.com |

Beyond its role as an enzyme inhibitor, N-Formyl-L-histidine has been ingeniously applied as a research probe to study the regulation of gene expression. In a foundational study using histidine-requiring mutants of Salmonella typhimurium, researchers used N-Formyl-L-histidine as the sole source of histidine for the bacteria. pnas.org This experimental design allowed for the controlled limitation of the internal L-histidine pool within the cells. pnas.org

The consequence of this limitation was a significant, coordinated increase—approximately 15-fold—in the cellular concentrations of the enzymes involved in the histidine biosynthesis pathway. pnas.org This application demonstrated that N-Formyl-L-histidine could be used as a tool to manipulate cellular metabolic states and probe the mechanisms of enzyme repression, where the end product of a pathway (in this case, histidine) regulates the synthesis of its own biosynthetic enzymes. pnas.org This was a key finding in understanding the coordinate repression of genes. pnas.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| N-Formyl-L-histidine |

| L-histidine |

Future Directions and Emerging Research Perspectives

Unraveling Undefined Endogenous Formation Pathways

The precise endogenous pathways leading to the formation of N-Formyl-L-histidine in various organisms are not yet fully elucidated. While the degradation pathway of histidine is well-documented, it primarily leads to glutamate. nih.govnih.gov In some bacteria, this process involves the intermediate N-formyl-L-glutamate, which is subsequently hydrolyzed to formate (B1220265) and glutamate. microbiologyresearch.org However, this does not directly account for the formation of N-Formyl-L-histidine.

One potential, though largely unexplored, mechanism could be analogous to the formation of N-formylmethionine (fMet). In bacteria and eukaryotic organelles, methionyl-tRNA formyltransferase (FMT) catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to initiator Met-tRNAi. nih.gov This process is crucial for initiating protein synthesis. nih.gov It is conceivable that a similar enzymatic process could, under specific cellular conditions or through enzymatic promiscuity, lead to the formylation of L-histidine, either as a free amino acid or when attached to its tRNA.

Another speculative pathway could involve a direct reaction with a formyl group donor. Formamide (B127407), for instance, has been identified as a plausible prebiotic source for the formation of N-formylaminonitriles, which are precursors to amino acids. acs.org While this context is prebiotic, it highlights the chemical feasibility of formylation reactions that might have biological equivalents. Research is needed to identify specific enzymes and cellular conditions that facilitate the direct formylation of L-histidine in a biological context.

Exploring its Specific Roles in Cellular Homeostasis Beyond Histidine Metabolism

While histidine is vital for protein synthesis, pH buffering, and as a precursor for histamine, the specific roles of N-Formyl-L-histidine in maintaining cellular balance are just beginning to be explored. ontosight.ainih.gov Emerging evidence suggests that its functions may extend beyond being a simple metabolic intermediate.

A key finding is the compound's interaction with a crucial enzyme in protein synthesis. Research has demonstrated that N-Formyl-L-histidine exhibits a significant binding affinity for histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding tRNA molecule. medchemexpress.comchemsrc.com This interaction suggests a potential regulatory role in the rate of protein synthesis, where fluctuations in N-Formyl-L-histidine levels could modulate the charging of histidyl-tRNA, thereby influencing translation.

The binding affinity and inhibitory actions point towards a role in cellular signaling or metabolic regulation, warranting further investigation into its downstream effects on cellular processes.

Table 1: Biochemical Interactions of N-Formyl-L-histidine

Target Molecule Interaction Type Reported Value (Ki) Potential Implication Reference Histidyl-tRNA synthetase Binding Affinity 4.6 µM Modulation of protein synthesis nih.gov, ontosight.ai L-histidine ammonia-lyase Competitive Inhibition 4.26 mM Regulation of histidine catabolism nih.gov, ontosight.ai

Novel Applications in Enzymology and Proteomics Research

The specific inhibitory properties of N-Formyl-L-histidine make it a useful tool for biochemical research. As a competitive inhibitor of L-histidine ammonia-lyase (also known as histidase), it can be used in enzymology studies to probe the active site of this enzyme and to investigate the regulation of the histidine degradation pathway. medchemexpress.comchemsrc.commedchemexpress.com

In the realm of proteomics, the focus is shifting towards identifying and understanding post-translational modifications. While N-terminal formylation is known for methionine in bacteria and mitochondria, the possibility of N-formyl-histidine as a protein modification remains an intriguing area of research. nih.gov The development of tools to detect such modifications is crucial. A significant advancement in a related area was the generation of a pan-fMet-specific antibody capable of recognizing N-terminally formylated proteins regardless of the adjacent amino acid sequence. nih.gov

This success provides a blueprint for developing similar specific antibodies for N-Formyl-L-histidine. Such a tool would be invaluable for:

Screening proteomes to identify if proteins are post-translationally modified with N-Formyl-L-histidine.

Investigating the functional consequences of this specific modification on protein structure, function, and localization.

Studying the dynamics of this modification under different physiological or pathological conditions.

Advancements in Analytical Strategies for its Precise Measurement in Complex Matrices

The accurate quantification of N-Formyl-L-histidine in biological samples such as blood, urine, or tissue extracts is essential for understanding its metabolism and function. These complex matrices necessitate highly sensitive and specific analytical methods.

Modern analytical chemistry offers several powerful techniques suitable for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for analyzing modified amino acids due to its high accuracy and sensitivity. nih.govresearchgate.net This method allows for the separation of the analyte from other matrix components followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. researchgate.net

To enhance detection in complex matrices, derivatization strategies are often employed. These methods modify the chemical structure of the analyte to improve its chromatographic behavior or ionization efficiency for mass spectrometry. For instance, a novel derivatization method using 1-bromobutane (B133212) has been developed for the LC-MS/MS analysis of various amino acids, including other amino-group modified amino acids. rsc.org Similar strategies could be optimized for N-Formyl-L-histidine. Another approach involves cation-exchange chromatography coupled with post-column derivatization and fluorimetric detection, a technique successfully used for determining free histidine in complex commercial products. mdpi.com

Table 2: Analytical Techniques for the Measurement of Modified Amino Acids

Technique Principle Advantages Application Context Reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by chromatography followed by mass-based detection and fragmentation. High sensitivity, high specificity, structural information. Gold standard for analyzing protein modifications and metabolites in biological samples. , mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Often requires derivatization. High resolution separation. Identification of unknown amino acids. mdpi.com Cation-Exchange Chromatography with Post-Column Derivatization (PCD) Separation based on charge, followed by a chemical reaction to make the analyte detectable by fluorescence or absorbance. High selectivity for charged molecules, effective for complex matrices. Quantification of amino acids in complex commercial products.

Future advancements will likely focus on developing stable isotope-labeled internal standards for N-Formyl-L-histidine to enable highly accurate quantification by isotope dilution mass spectrometry and creating more streamlined sample preparation protocols to facilitate high-throughput analysis.

Q & A

Q. How can researchers determine the binding affinity (Ki) of N-Formyl-L-histidine to histidine-tRNA synthetase?

Methodological Answer: To quantify binding affinity, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For ITC, titrate N-Formyl-L-histidine into a solution of histidine-tRNA synthetase and measure heat changes. Calculate Ki using nonlinear regression of binding isotherms. Alternatively, SPR measures real-time interaction kinetics by immobilizing the enzyme on a sensor chip and flowing the ligand. Validate results with competitive inhibition assays, comparing Ki values to literature standards (e.g., reported Ki = 4.6 μM) .

Q. What experimental approaches validate N-Formyl-L-histidine’s role as a competitive inhibitor of L-histidine ammonia-lyase?

Methodological Answer: Conduct enzyme kinetic assays under varying substrate (L-histidine) and inhibitor (N-Formyl-L-histidine) concentrations. Plot Lineweaver-Burk graphs to observe changes in Km (substrate affinity) and Vmax (maximal velocity). A competitive inhibitor increases Km without altering Vmax. Confirm using Dixon plots to calculate inhibition constants (Ki). Cross-validate with mass spectrometry to detect reduced urocanic acid production, the enzyme’s product .

Q. How should researchers ensure reproducibility when synthesizing and characterizing N-Formyl-L-histidine?

Methodological Answer: Follow protocols from peer-reviewed studies detailing formylation of L-histidine using formic acid or anhydrides. Purify via reverse-phase HPLC and confirm structure using 1H/13C NMR (e.g., formyl proton resonance at δ 8.1–8.3 ppm) and FT-IR (C=O stretch ~1680 cm⁻¹). Report purity (>98%) via elemental analysis and chromatographic retention times. Include raw spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported Ki values for N-Formyl-L-histidine across studies be resolved?

Methodological Answer: Systematically evaluate experimental conditions:

- Buffer composition : Ionic strength and pH affect ligand-enzyme interactions (e.g., histidine’s imidazole group is pH-sensitive).

- Temperature : Thermodynamic parameters (ΔH, ΔS) from ITC may explain discrepancies.

- Enzyme source : Recombinant vs. native enzymes may have post-translational modifications altering activity. Perform meta-analysis using standardized assays across labs and report results with error margins .

Q. What isotopic labeling strategies are optimal for tracing N-Formyl-L-histidine’s metabolic fate in vivo?

Methodological Answer: Synthesize 13C/15N-labeled N-Formyl-L-histidine via formylation of isotopically enriched L-histidine. Administer to cell cultures or model organisms and track incorporation into proteins or metabolites using LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to map pathways. For temporal resolution, employ pulse-chase experiments with time-course sampling .

Q. How can computational modeling predict N-Formyl-L-histidine’s interactions with non-canonical enzyme targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of candidate enzymes (PDB database). Prioritize targets with histidine-binding pockets. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Experimentally test top candidates via fluorescence polarization or microscale thermophoresis .

Q. What statistical frameworks address variability in N-Formyl-L-histidine’s inhibitory effects across cell lines?

Methodological Answer: Apply mixed-effects models to account for inter-cell-line variability (e.g., differing expression levels of histidine-tRNA synthetase). Use bootstrap resampling to estimate confidence intervals for IC50 values. Normalize data to housekeeping genes or internal controls (e.g., ATP levels) to reduce noise .

Q. How can proteomic or metabolomic datasets be integrated to study N-Formyl-L-histidine’s broader biological impact?

Methodological Answer: Combine LC-MS/MS proteomics (to identify protein acetylation changes) with NMR-based metabolomics (to track histidine pathway intermediates). Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link altered metabolites/proteins. Validate hypotheses with CRISPR knockouts of enzymes in the histidine degradation pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.